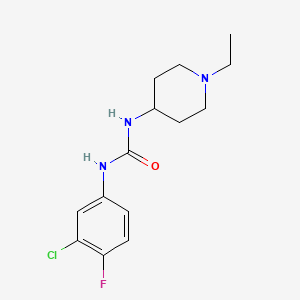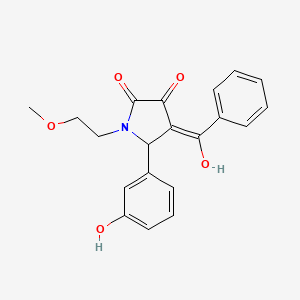![molecular formula C19H23ClN6O B5342957 N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5342957.png)
N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as CPP-115, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and the inhibition of GABA transaminase leads to an increase in GABA levels, which can have a significant impact on brain function.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves the inhibition of GABA transaminase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in GABA levels, which can have a significant impact on brain function. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABA levels can lead to a reduction in neuronal excitability, which can have a calming effect on the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its impact on GABA levels in the brain. Increased GABA levels have been shown to reduce seizure activity in animal models of epilepsy. This compound has also been shown to reduce cocaine-seeking behavior in animal models of addiction, suggesting that it may have potential therapeutic applications in the treatment of addiction. Additionally, increased GABA levels have been linked to a reduction in anxiety and stress, suggesting that this compound may have potential applications in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is its potency as a GABA transaminase inhibitor. This compound has been shown to be highly effective at increasing GABA levels in the brain, which can have a significant impact on brain function. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further research. One of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of this compound on GABA levels in the brain are not well understood, and further research is needed to fully understand the potential risks and benefits of this compound.
Future Directions
There are several potential future directions for research on N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One area of interest is the potential use of this compound in the treatment of anxiety disorders. Increased GABA levels have been linked to a reduction in anxiety and stress, and this compound may have potential applications in the treatment of these disorders. Additionally, further research is needed to fully understand the long-term effects of this compound on GABA levels in the brain, as well as its potential therapeutic applications in the treatment of addiction and other neurological disorders. Finally, the development of more effective methods for administering this compound in vivo may also be an area of future research.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves the reaction of 3-chlorophenylhydrazine with 2-(1-pyrrolidinyl) pyrimidine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1-piperazinecarboxylic acid to yield this compound. The overall yield of this synthesis method is around 40%.
Scientific Research Applications
N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. The inhibition of GABA transaminase by this compound leads to an increase in GABA levels, which can have a significant impact on brain function. For example, increased GABA levels have been shown to reduce seizure activity in animal models of epilepsy. This compound has also been studied for its potential use in the treatment of cocaine addiction, as increased GABA levels have been shown to reduce cocaine-seeking behavior in animal models.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O/c20-15-4-3-5-16(14-15)22-19(27)26-12-10-24(11-13-26)17-6-7-21-18(23-17)25-8-1-2-9-25/h3-7,14H,1-2,8-13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEVSDHGNQEBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,8aR*)-1-isobutyl-6-[4-(1H-tetrazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5342882.png)
![2-[(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)amino]ethanol](/img/structure/B5342885.png)

![1-[(cis-4-aminocyclohexyl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one dihydrochloride](/img/structure/B5342889.png)
![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-8-methoxyquinoline](/img/structure/B5342902.png)
![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5342908.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5342915.png)
![3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5342933.png)
![3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-pyrazol-5-amine](/img/structure/B5342935.png)


![2-(4-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5342943.png)
![3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5342952.png)
![methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate](/img/structure/B5342954.png)